SARS-CoV-2-IN-56

Antiviral Screening SARS-CoV-2 Entry Inhibitor Structure-Activity Relationship

Antiviral screening programs often lack well-characterized entry reference compounds with validated target engagement and low cytotoxicity. SARS-CoV-2-IN-56 (Compound 63) fills this gap as a spike-ACE2 entry inhibitor (IC50 0.7 μM in Vero E6 cells) with >100-fold selectivity (CC50 >100 μM). • Confirmed spike RBD binding via Thermofluor and microscale thermophoresis; blocks S-mediated but not VSV-G-mediated entry. • Steep SAR: >30-fold potency loss with positional isomerism; incompatible with generic substitution. • Entry-specific probe suitable for combination studies alongside polymerase inhibitors (e.g., remdesivir). Supplied as ≥98% pure solid; for R&D only. Bulk and custom sizes available upon request.

Molecular Formula C70H72N12O19S3
Molecular Weight 1481.6 g/mol
Cat. No. B15140170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-56
Molecular FormulaC70H72N12O19S3
Molecular Weight1481.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)SC3=CC=C(C=C3)[N+](=O)[O-])CC(C(=O)O)NC(=O)CCC(CCC(=O)NC(CC4=C(NC5=CC=CC=C54)SC6=CC=C(C=C6)[N+](=O)[O-])C(=O)O)(CCC(=O)NC(CC7=C(NC8=CC=CC=C87)SC9=CC=C(C=C9)[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)CCOCCOCCN
InChIInChI=1S/C70H72N12O19S3/c71-32-34-101-36-35-100-33-28-59(83)72-40-63(87)79-70(29-25-60(84)73-56(67(88)89)37-50-47-7-1-4-10-53(47)76-64(50)102-44-19-13-41(14-20-44)80(94)95,30-26-61(85)74-57(68(90)91)38-51-48-8-2-5-11-54(48)77-65(51)103-45-21-15-42(16-22-45)81(96)97)31-27-62(86)75-58(69(92)93)39-52-49-9-3-6-12-55(49)78-66(52)104-46-23-17-43(18-24-46)82(98)99/h1-24,56-58,76-78H,25-40,71H2,(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,79,87)(H,88,89)(H,90,91)(H,92,93)
InChIKeyPMKJRZDAHUFYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-56 Entry Inhibitor Profile


SARS‑CoV‑2‑IN‑56 (designated compound 63) is a trimeric tryptophan derivative that functions as a SARS‑CoV‑2 entry inhibitor [1]. The compound targets the viral spike (S) protein, interfering with its interaction with the ACE2 receptor, thereby preventing viral entry into host cells [1]. In Vero E6 cells, SARS‑CoV‑2‑IN‑56 inhibits SARS‑CoV‑2 replication with an IC50 of 0.7 μM [1].

Target Viral spike (S) protein, blocks ACE2 receptor interaction
Mechanism Entry inhibition, distinct from polymerase/protease targets
Cell models Reported activity in Vero E6 and A549-ACE2-TMPRSS2 cells

SARS-CoV-2-IN-56 Structure-Activity Relationships


Within the C‑2 thiophenyl tryptophan trimer class, antiviral activity is exquisitely sensitive to substituent identity and linker composition [1]. Relocating the 4‑NO₂ group from the para position of the phenyl ring (as in SARS‑CoV‑2‑IN‑56) to ortho or meta positions (compounds 36 and 37) reduces potency by >30‑fold [1]. Similarly, replacing the thioether linker with a direct C‑C bond or a carbonyl eliminates activity entirely [1]. These steep SAR relationships preclude simple substitution of SARS‑CoV‑2‑IN‑56 with structurally analogous trimers without rigorous re‑validation of potency [1].

Regioisomer Sensitivity

Relocation of the 4-NO₂ substituent from para to ortho or meta may severely attenuate antiviral activity.

Linker Dependency

Replacing the thioether linker with C-C or carbonyl can eliminate entry-inhibitory function.

Cell-Line Rank Shift

Analog potency hierarchy may differ between Vero E6 and A549-ACE2-TMPRSS2 models, requiring compound-specific validation.

SARS-CoV-2-IN-56 Comparative Analysis


Potency vs C4-Alkyl Analog in Vero E6 Cells

In a direct head‑to‑head comparison using a VSV‑S pseudotyped virus assay in Vero E6 cells, SARS‑CoV‑2‑IN‑56 (compound 63) exhibited an IC50 of 0.7 ± 0.9 μM, while the closely related compound 61 (bearing a four‑methylene alkyl chain and distal COOH group) showed an IC50 of 2.1 ± 1.5 μM [1]. The hit compound 2 (IC50 0.6 ± 0.5 μM) and the dimer 65 (IC50 0.3 ± 0.2 μM) provided further context [1].

Vero E6 Potency Comparison
Head-to-head
IC₅₀ 0.7 ± 0.9 µM (IN-56) vs 2.1 ± 1.5 µM (cpd 61)
Supports compound ranking for entry inhibitor screening
VSV-S pseudovirus, 16 h culture
Antiviral Screening SARS-CoV-2 Entry Inhibitor Structure-Activity Relationship

Potency in A549-ACE2-TMPRSS2 Cells

In the A549‑ACE2‑TMPRSS2 human lung cell line, SARS‑CoV‑2‑IN‑56 (compound 63) maintained potent antiviral activity with an IC50 of 1.4 ± 1.1 μM, whereas the dimer 65 showed a marked drop in potency (IC50 15.8 ± 1.5 μM) despite its superior activity in Vero E6 cells [1]. Compound 2 gave an IC50 of 1.0 ± 0.4 μM, and compound 61 gave 2.3 ± 0.8 μM [1].

A549-ACE2-TMPRSS2 Potency
Head-to-head
IC₅₀ 1.4 ± 1.1 µM (63) vs 15.8 ± 1.5 µM (dimer 65)
Cell-line-dependent rank order; model-specific validation needed
Human lung cell model, 16 h
Human Lung Cell Model Entry Inhibitor Cross‑Cell Validation

Authentic Virus Replication Inhibition

Against genuine SARS‑CoV‑2 (D614G spike variant) in A549‑ACE2 cells, SARS‑CoV‑2‑IN‑56 at 10 μM reduced virus production to 3.5 ± 3.2% of mock‑treated controls [1]. Under identical conditions, remdesivir (10 μM) reduced virus production to 0.2 ± 0.2%, while compound 2 reduced to 1.7 ± 0.0% and compound 65 reduced to 1.1 ± 0.5% [1].

Authentic D614G Virus
Head-to-head
3.5 ± 3.2% residual virus at 10 µM (remdesivir: 0.2%)
Confirms activity against genuine SARS-CoV-2; benchmark vs remdesivir
A549-ACE2 cells, 24 h
Authentic Virus Validation D614G Spike Viral Replication Assay

Spike-Targeted vs Polymerase Inhibition

SARS‑CoV‑2‑IN‑56 belongs to a class of compounds that bind the viral spike (S) protein and block its interaction with the ACE2 receptor [1]. Thermofluor and microscale thermophoresis studies confirmed binding to the isolated receptor‑binding domain (RBD) of S [1]. This mechanism contrasts with that of remdesivir, which inhibits viral RNA‑dependent RNA polymerase [1].

Mechanism Differentiation
Class-level
S protein (RBD) binding vs RNA polymerase (remdesivir)
Supports mechanistic studies and combination research contexts
Biophysical and cell-based assays
Mechanism of Action Spike Protein Binding Entry Inhibitor

SARS-CoV-2-IN-56 Research Applications


Entry Inhibitor Screening Reference Compound

With a well‑characterized IC50 of 0.7 μM in Vero E6 cells and validated binding to the spike RBD [1], SARS‑CoV‑2‑IN‑56 serves as a reliable reference standard for high‑throughput screens seeking novel entry inhibitors. Its moderate potency allows for clear differentiation between inactive and active test compounds, while its low cytotoxicity (CC50 > 100 μM) [1] minimizes false‑negative results from compound toxicity.

Tryptophan Trimer SAR Studies

The steep SAR landscape surrounding SARS‑CoV‑2‑IN‑56 [1] makes it an ideal scaffold for medicinal chemistry campaigns. Researchers can systematically vary substituents at the focal point or aryl ring to explore potency‑enhancing modifications, using the IC50 values of compound 63 (0.7 μM), compound 2 (0.6 μM), and compound 65 (0.3 μM) as quantitative benchmarks [1].

Spike-ACE2 Interaction Mechanistic Studies

Because SARS‑CoV‑2‑IN‑56 specifically blocks S‑mediated entry without affecting VSV‑G‑mediated entry [1], it is a valuable tool for dissecting early steps of SARS‑CoV‑2 infection. The compound can be used to synchronize viral entry kinetics, to isolate the contribution of spike‑ACE2 binding in complex cellular environments, or as a probe in biophysical assays studying spike conformational changes [1].

Combination with Polymerase/Protease Inhibitors

Given its distinct mechanism (entry blockade) relative to approved agents like remdesivir (polymerase inhibitor) [1], SARS‑CoV‑2‑IN‑56 is well‑suited for combination antiviral studies. Quantitative data on its suppression of authentic virus replication [1] provide a baseline for assessing synergistic, additive, or antagonistic effects when co‑administered with other SARS‑CoV‑2 therapeutics.

Application
Selection Property
Validation Focus
Entry inhibitor screening reference
Characterized potency and spike RBD binding
Hit differentiation and low-cytotoxicity context
Tryptophan trimer SAR studies
Steep SAR scaffold for medicinal chemistry
Quantitative benchmarking against structural analogs
Spike-ACE2 interaction mechanistic studies
Specific S-mediated entry blockade; VSV-G control
Synchronized entry kinetics and biophysical probe context
Combination antiviral research
Distinct entry-inhibitor mechanism vs polymerase inhibitors
Synergy/additivity assessment baseline in research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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